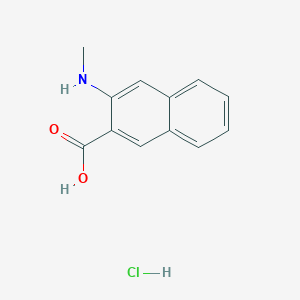

3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

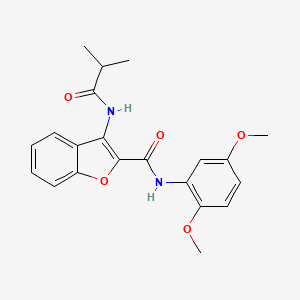

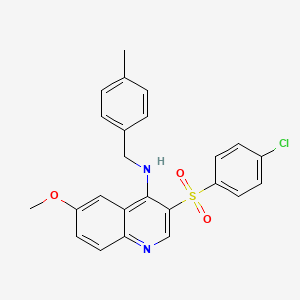

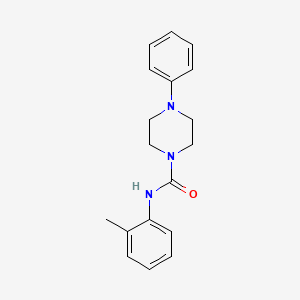

“3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is a chemical compound with the molecular formula C12H12ClNO2 . It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings .

Molecular Structure Analysis

The molecular structure of “3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is based on the naphthalene core, which consists of two fused benzene rings . The compound has a methylamino group attached to the third carbon and a carboxylic acid group attached to the second carbon of the naphthalene ring .Physical And Chemical Properties Analysis

The molecular weight of “3-(Methylamino)naphthalene-2-carboxylic acid;hydrochloride” is 237.68 . Carboxylic acids, like this compound, are known to be acidic and can react with bases to form ionic salts .Scientific Research Applications

Synthesis of Mono- and Difluoronaphthoic Acids

Fluorinated versions of naphthoic acids, which are structurally related to "3-(Methylamino)naphthalene-2-carboxylic acid; hydrochloride," play a crucial role in medicinal chemistry due to their biologically active compounds. The synthesis of mono- and difluoronaphthoic acids involves electrophilic fluorination and a new general route for the preparation of these acids, highlighting the importance of naphthalene derivatives in drug design and development (Tagat et al., 2002).

Structural Studies of 1,8‐Disubstituted Naphthalenes

Research on 1,8-disubstituted naphthalenes, including derivatives of "3-(Methylamino)naphthalene-2-carboxylic acid," has provided insights into nucleophile-electrophile interactions. These studies describe characteristic distortion patterns in molecules that are crucial for understanding molecular interactions and could inform the design of new chemical entities with specific biological activities (Schweizer et al., 1978).

New Routes for the Manufacture of Naphthalenecarboxylic Acids

The development of new synthetic pathways for naphthalenecarboxylic acids, which include "3-(Methylamino)naphthalene-2-carboxylic acid" derivatives, demonstrates the ongoing research into more efficient and environmentally friendly methods for producing key intermediates used in pharmaceuticals. Such research addresses operational difficulties and aims to improve yields and scalability for industrial applications (Ashworth et al., 2003).

Applications in Fluorescence and Detection Technologies

The derivatives of "3-(Methylamino)naphthalene-2-carboxylic acid" have been explored for their potential in fluorescence derivatization and the development of chemosensors. This research underscores the versatility of naphthalene derivatives in analytical chemistry, offering new tools for the detection and quantification of biological and chemical substances (Frade et al., 2007).

Environmental and Biochemical Studies

Naphthalene derivatives, closely related to "3-(Methylamino)naphthalene-2-carboxylic acid," have been the subject of environmental and biochemical studies, particularly in the context of pollutant degradation. This research is pivotal for understanding the mechanisms of bioremediation and the environmental fate of aromatic hydrocarbons (Meckenstock et al., 2004).

Future Directions

properties

IUPAC Name |

3-(methylamino)naphthalene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12(14)15;/h2-7,13H,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCNGYHVUNUQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC=CC=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836127.png)

![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)

![3-amino-N-ethyl-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2836138.png)

![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)

![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)